REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.CO[C:15](OC)([CH3:17])[CH3:16].FC(F)(F)C(O)=O>C1(C)C=CC=CC=1>[F:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH:6][CH:15]([CH3:17])[CH3:16])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1
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Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
A boron-pyridine complex (2.12 mL, 21 mmol) was slowly added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 20 h
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Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a column of aminopropyl-silica gel eluting with hexane/ethyl acetate (30:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(NC(C)C)C=C1F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.42 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |